10-Methoxycarbamazepine

Description

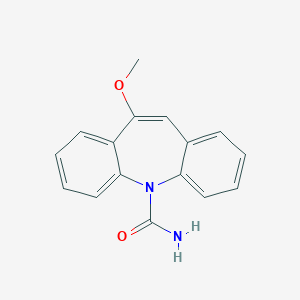

Structure

3D Structure

Properties

IUPAC Name |

5-methoxybenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZOFBKQWNPKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182884 | |

| Record name | 10-Methoxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28721-09-7 | |

| Record name | 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28721-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methoxycarbamazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028721097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methoxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-METHOXYCARBAMAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13NU3QR2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 10-Methoxycarbamazepine from 10-Methoxyiminostilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 10-methoxycarbamazepine, a key intermediate in the production of the anticonvulsant drug oxcarbazepine, from its precursor 10-methoxyiminostilbene. The document details various synthetic methodologies, presents quantitative data in a structured format, and includes a visual representation of the general experimental workflow.

Introduction

The conversion of 10-methoxyiminostilbene to 10-methoxycarbamazepine is a crucial step in the manufacturing of oxcarbazepine. This process, known as carbamoylation, involves the addition of a carbamoyl group (-CONH2) to the nitrogen atom of the iminostilbene ring. The primary challenge in this synthesis is to achieve selective carbamoylation of the imino group without hydrolyzing the enol-ether moiety of the starting material. Various methods have been developed to optimize this reaction, primarily focusing on the in-situ generation of cyanic acid (HOCN) under mild acidic conditions.

Reaction Mechanism and Methodologies

The most common and commercially viable method for the synthesis of 10-methoxycarbamazepine from 10-methoxyiminostilbene involves the reaction with cyanic acid.[1] Cyanic acid is typically generated in situ from an alkali metal cyanate, such as sodium cyanate, and a mild acidic reagent.[1][2] The use of a mild acid is critical to prevent the rapid hydrolysis of the enol-ether group in the 10-methoxyiminostilbene.[1][2] Aromatic acids, such as benzoic acid and its derivatives, are often preferred for this purpose.[1]

An alternative, though less common due to the hazardous nature of the reagent, involves the use of phosgene or a phosgene equivalent like triphosgene.[3][4] This method proceeds through an N-chlorocarbonyl intermediate, which is then subjected to ammonolysis to yield the desired product.[4]

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of 10-methoxycarbamazepine and its subsequent conversion to oxcarbazepine.

| Starting Material (Amount) | Reagents | Solvent (Volume) | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |

| 10-methoxyiminostilbene (40 g) | Sodium cyanate (175 g), DL-mandelic acid (240 g) | Dichloromethane (1000 mL) | 40–45 | 6 | 10-methoxycarbamazepine | 80 | - | [5][6] |

| 10-methoxyiminostilbene (100 g) | Sodium cyanate (370 g), Benzoic acid (274 g) | Toluene (2000 mL) | Reflux | 12 | 10-methoxycarbamazepine -> Oxcarbazepine | - | - | [1][7] |

| 10-methoxyiminostilbene (100 g) | Sodium cyanate (370 g), p-Chlorobenzoic acid (351 g) | Toluene (1000 mL) | Reflux | 12 | 10-methoxycarbamazepine -> Oxcarbazepine | - | 99.45 | [1] |

| 10-methoxyiminostilbene (100 g) | Sodium cyanate (370 g), 2,4-Dichlorobenzoic acid (430 g) | Toluene (1000 mL) | Reflux | 6 | 10-methoxycarbamazepine -> Oxcarbazepine | - | - | [1] |

| 10-methoxyiminostilbene (100 g) | Sodium cyanate (44 g), Benzoic acid (164 g) | Toluene (1000 mL) | 85-90 | 14 | 10-methoxycarbamazepine -> Oxcarbazepine | - | 99.45 | [1] |

| 10-methoxyiminostilbene (66.9 g) | Triphosgene (32.67 g), Triethylamine (34.92 g), 30% Ammonia (200 mL) | Toluene (1100 mL) | 10-15 | 6 | 10-methoxy-N-aminocarbonyl-iminostilbene | 85 | >95 | [3][8] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis using Sodium Cyanate and DL-Mandelic Acid [5]

-

Reaction Setup: A 500 mL four-neck flask is charged with 40 g of 10-methoxyiminostilbene and 1000 mL of dichloromethane.

-

Addition of Reagents: To the stirred mixture, 175 g of sodium cyanate and 240 g of DL-mandelic acid are added.

-

Reaction Conditions: The mixture is heated to 40–45°C and stirred for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and 1000 mL of distilled water is added. The layers are separated.

-

Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a sodium bicarbonate solution and then with distilled water, followed by drying.

Protocol 2: Synthesis using Sodium Cyanate and Benzoic Acid [1][7]

-

Reaction Setup: A mixture of 100 g of 10-methoxyiminostilbene in 2000 mL of toluene is prepared.

-

Addition of Reagents: 274 g of benzoic acid and 370 g of sodium cyanate are added to the mixture.

-

Reaction Conditions: The mixture is heated to reflux temperature with stirring and maintained for 12 hours.

-

Work-up: The reaction mixture is cooled to room temperature and filtered.

-

Purification: The clear toluene filtrate is washed with a 5% sodium carbonate solution followed by water. The resulting toluene layer containing 10-methoxycarbamazepine can be used directly for subsequent hydrolysis to oxcarbazepine.

Protocol 3: Synthesis using Triphosgene and Ammonia [3][8]

-

Reaction Setup: A solution of 66.9 g (0.3 mols) of 10-methoxyiminostilbene and 34.92 g (0.34 mols) of triethylamine in 800 mL of toluene is prepared.

-

Addition of Triphosgene: A solution of 32.67 g (0.11 mols) of triphosgene in 300 mL of toluene is gradually added over 6 hours at a temperature of 10-15°C. The reaction is monitored by TLC until the disappearance of the starting material.

-

Ammonolysis: 200 mL of 30% aqueous ammonia is added gradually with vigorous stirring at room temperature for several hours.

-

Work-up and Purification: The phases are separated, and the toluene phase is washed with water and then evaporated to dryness under reduced pressure to yield 10-methoxy-N-aminocarbonyl-iminostilbene.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of 10-methoxycarbamazepine from 10-methoxyiminostilbene.

Caption: General experimental workflow for the synthesis of 10-methoxycarbamazepine.

References

- 1. US6670472B2 - Process for the preparation of 10-methoxycarbamazepine - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. 10-Methoxycarbamazepine | 28721-09-7 [chemicalbook.com]

- 4. A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988 [data.epo.org]

- 5. jopcr.com [jopcr.com]

- 6. jopcr.com [jopcr.com]

- 7. EP1302464A1 - Process for preparation of 10-methoxycarbamazepine - Google Patents [patents.google.com]

- 8. EP1748988B1 - A process for the preparation of iminostilbene derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 10-Methoxycarbamazepine (CAS: 28721-09-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 10-Methoxycarbamazepine (CAS: 28721-09-7). A significant intermediate in the synthesis of the widely used anticonvulsant drug Oxcarbazepine, 10-Methoxycarbamazepine is also noted for its potential as an anticonvulsant, purportedly acting via the blockade of voltage-sensitive sodium channels. This document details experimental protocols for its synthesis and subsequent hydrolysis to Oxcarbazepine, summarizes its key chemical and physical properties in tabular format, and provides workflows and a proposed mechanism of action through diagrams.

Chemical Properties and Structure

10-Methoxycarbamazepine, also known as 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide, is a dibenzazepine derivative. Its structure is characterized by a central seven-membered azepine ring fused to two benzene rings, with a methoxy group at the 10-position and a carboxamide group at the 5-position.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 28721-09-7 | [1][2] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [2] |

| Molecular Weight | 266.29 g/mol | [3] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Melting Point | 186-188 °C | [4] |

| Boiling Point | 468.0 ± 55.0 °C (Predicted) | [4] |

| Density | 1.31 g/cm³ (Predicted) | [4] |

| Solubility | Information not widely available, but expected to be soluble in organic solvents like toluene and dichloromethane. | [4] |

| Storage | 2-8°C, in a cool, dark place. |

Structural Information

| Identifier | Value | Source(s) |

| IUPAC Name | 10-methoxy-5H-dibenzo[b,f]azepine-5-carboxamide | [5] |

| SMILES | COC1=CC2=CC=CC=C2N(C(=O)N)C3=CC=CC=C13 | [2] |

| InChI | InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19) | [2] |

| InChIKey | PIZOFBKQWNPKDK-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of 10-Methoxycarbamazepine from 10-Methoxyiminostilbene

This protocol is based on the reaction of 10-methoxyiminostilbene with cyanic acid, generated in situ from an alkali metal cyanate and a mild acidic reagent.[4][6][7]

Materials:

-

10-Methoxyiminostilbene

-

Sodium Cyanate (NaOCN)

-

Benzoic Acid (or p-Chlorobenzoic Acid)

-

Toluene

-

5% Sodium Carbonate Solution

-

Water

Procedure:

-

To a reaction vessel, add 100 g of 10-methoxyiminostilbene and 1000 mL of toluene.[4]

-

Add 274 g of benzoic acid and 370 g of sodium cyanate to the mixture.[4]

-

Heat the reaction mixture to reflux temperature with stirring and maintain for 12 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove any solids.[4]

-

Wash the clear toluene filtrate with a 5% sodium carbonate solution, followed by a water wash.[4]

-

The resulting toluene layer contains 10-Methoxycarbamazepine and can be used directly in the subsequent hydrolysis step or evaporated to isolate the crude product. A reported yield for a similar synthesis is 80%.[8]

Hydrolysis of 10-Methoxycarbamazepine to Oxcarbazepine

This protocol describes the acid-catalyzed hydrolysis of the enol-ether functionality of 10-Methoxycarbamazepine.[4][9]

Materials:

-

Toluene solution of 10-Methoxycarbamazepine (from the previous step) or isolated 10-Methoxycarbamazepine

-

2N Hydrochloric Acid (HCl) or Oxalic Acid solution

-

Water

Procedure:

-

Add the toluene layer containing 10-Methoxycarbamazepine to 1000 mL of 2N hydrochloric acid.[4]

-

Heat the biphasic mixture to 75-90°C with vigorous agitation and maintain for 2 hours.[4]

-

Cool the mixture to 0-5°C and maintain for 2 hours to allow for the precipitation of Oxcarbazepine.[4]

-

Separate the product by filtration.

-

The crude Oxcarbazepine can be purified by recrystallization from a suitable solvent system, such as a dichloromethane:methanol mixture.[4]

Alternatively, hydrolysis can be performed using oxalic acid:

-

Heat a mixture of 100 g of 10-methoxycarbamazepine in 1000 ml of water and 69.24 g of oxalic acid to 90°C and maintain for approximately 17 hours.[9]

-

Cool the reaction mixture to room temperature, filter the resulting solid, and wash with water.[9]

-

The wet material can be further purified by refluxing in a mixture of isopropyl alcohol and water, followed by cooling, filtration, and drying.[9]

Analytical Characterization

The identity and purity of 10-Methoxycarbamazepine can be confirmed using a combination of chromatographic and spectroscopic techniques.[8][10]

Thin Layer Chromatography (TLC)

TLC is a useful technique for monitoring the progress of the synthesis and assessing the purity of the final product. A typical mobile phase for the analysis of related compounds is a mixture of n-hexane and ethyl acetate (e.g., 6:4 v/v).[6]

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of 10-Methoxycarbamazepine.[3][10]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. LC-MS data is available on PubChem, showing the expected molecular ion.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O of the carboxamide and the C-O-C of the methoxy group.[10]

Biological Activity and Mechanism of Action

10-Methoxycarbamazepine is primarily recognized as a key intermediate in the production of Oxcarbazepine, a widely used antiepileptic drug.[4][7] However, it is also suggested to possess intrinsic anticonvulsant properties.

Proposed Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The anticonvulsant effects of Carbamazepine and its derivatives, including Oxcarbazepine, are primarily attributed to their ability to block voltage-gated sodium channels.[14] It is proposed that 10-Methoxycarbamazepine shares this mechanism of action. By binding to the sodium channels, it stabilizes them in the inactivated state, which prevents the high-frequency neuronal firing associated with seizures.

Visualizations

Synthesis and Hydrolysis Workflow

References

- 1. store.usp.org [store.usp.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. US6670472B2 - Process for the preparation of 10-methoxycarbamazepine - Google Patents [patents.google.com]

- 5. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jopcr.com [jopcr.com]

- 7. patents.justia.com [patents.justia.com]

- 8. jopcr.com [jopcr.com]

- 9. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 10-Methoxycarbamazepine analytical standard 28721-09-7 [sigmaaldrich.com]

- 14. Differential block of sensory neuronal voltage-gated sodium channels by lacosamide [(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide], lidocaine, and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticonvulsant Action of 10-Methoxycarbamazepine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methoxycarbamazepine, a close structural analog of the established anticonvulsant carbamazepine and the active metabolite of oxcarbazepine, is presumed to exert its primary anticonvulsant effect through the modulation of voltage-gated sodium channels. While direct experimental data on 10-methoxycarbamazepine is limited, this guide synthesizes the extensive research on its parent compounds to infer its mechanism of action. This document provides a detailed overview of the molecular interactions, relevant quantitative data from related compounds, standard experimental protocols for investigation, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment involves antiepileptic drugs (AEDs) that primarily act by suppressing neuronal hyperexcitability. The dibenz[b,f]azepine-5-carboxamide class of compounds, which includes carbamazepine and oxcarbazepine, has been a cornerstone of epilepsy therapy for decades. 10-Methoxycarbamazepine, also known as 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide, belongs to this class and is structurally poised to share a similar mechanism of action. This guide delves into the inferred core mechanism of 10-methoxycarbamazepine as an anticonvulsant, drawing upon the wealth of data available for its close chemical relatives.

Inferred Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for carbamazepine and the active 10-monohydroxy metabolite (MHD) of oxcarbazepine is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3][4][5] This action is crucial in controlling seizures as VGSCs are responsible for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency firing, a state that is preferentially targeted by these drugs.

The blockade is both voltage-dependent and use-dependent (or frequency-dependent).[6][7] This means the drug has a higher affinity for VGSCs in the inactivated state, which is more prevalent during the rapid and repetitive neuronal firing characteristic of a seizure.[6][7] By binding to and stabilizing the inactivated state of the sodium channel, the drug prevents the channel from returning to the resting state, thereby reducing the number of available channels to generate further action potentials. This selective inhibition of hyperexcitable neurons minimizes the effect on normal neuronal activity, a desirable property for an anticonvulsant.[6]

The binding site for carbamazepine-like drugs is thought to be located in the inner pore of the sodium channel, specifically involving the S6 transmembrane segments of domains III and IV.[8]

Quantitative Data for Related Compounds

Due to the lack of specific studies on 10-methoxycarbamazepine, the following tables summarize quantitative data for carbamazepine and the 10-monohydroxy metabolite (MHD) of oxcarbazepine to provide a reference for its potential potency.

Table 1: Inhibitory Concentrations (IC50) against Voltage-Gated Sodium Channels

| Compound | IC50 (M) | Cell Type | Experimental Conditions | Reference |

| Oxcarbazepine (OCBZ) | 5 x 10-8 | Cultured mouse central neurons | Limitation of firing of sodium-dependent action potentials | [2] |

| 10-Monohydroxy metabolite (MHD) | 2 x 10-8 | Cultured mouse central neurons | Limitation of firing of sodium-dependent action potentials | [2] |

| Carbamazepine (CBZ) | 6 x 10-7 | Cultured mouse central neurons | Limitation of firing of sodium-dependent action potentials | [2] |

| Carbamazepine (CBZ) | ~25 x 10-6 | - | High affinity for the inactivated state | [8] |

Table 2: Efficacy in Preclinical Seizure Models

| Compound | Animal Model | ED50 (mg/kg, p.o.) | Seizure Type Modeled | Reference |

| Oxcarbazepine (OCBZ) | Rodent | 14-21 | Tonic hindlimb extension (Maximal Electroshock) | [2] |

| 10-Monohydroxy metabolite (MHD) | Rodent | - | Tonic hindlimb extension (Maximal Electroshock) | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the anticonvulsant mechanism of compounds like 10-methoxycarbamazepine.

Electrophysiology: Whole-Cell Voltage Clamp

This technique is fundamental for studying the effects of a compound on ion channel function.

Objective: To measure the effect of the test compound on voltage-gated sodium currents in isolated neurons or cell lines expressing specific sodium channel subtypes.

Methodology:

-

Cell Preparation: Primary neurons (e.g., from rat hippocampus or cortex) are dissociated and cultured, or a stable cell line (e.g., HEK293) expressing the desired human sodium channel subtype (e.g., NaV1.1, NaV1.2, NaV1.6) is used.

-

Recording Setup: Cells are placed on the stage of an inverted microscope and perfused with an external physiological salt solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used to form a high-resistance seal with the cell membrane (giga-seal).

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

-

Voltage Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit sodium currents. To assess use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.

-

Drug Application: The test compound is applied to the external solution at various concentrations.

-

Data Analysis: The amplitude of the sodium current is measured before and after drug application. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

Animal Models of Epilepsy: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to prevent seizures induced by a maximal electrical stimulus.

Methodology:

-

Animal Subjects: Male mice or rats are typically used.

-

Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneally or orally) at various doses. A vehicle control group is also included.

-

Electrical Stimulation: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Visualizations

Signaling Pathway Diagram

Caption: Inferred signaling pathway of 10-Methoxycarbamazepine on Voltage-Gated Sodium Channels.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing the anticonvulsant mechanism of action.

Conclusion

While direct experimental evidence for 10-methoxycarbamazepine is currently lacking in the public domain, its structural similarity to carbamazepine and the active metabolite of oxcarbazepine strongly suggests that its primary mechanism of action as an anticonvulsant is the use-dependent blockade of voltage-gated sodium channels. This action leads to the stabilization of the inactivated state of the channel, thereby reducing neuronal hyperexcitability. Further in-depth studies, following the experimental protocols outlined in this guide, are necessary to definitively characterize the pharmacological profile of 10-methoxycarbamazepine and confirm its precise mechanism and therapeutic potential. This document serves as a foundational guide for researchers and drug development professionals interested in exploring this and related compounds.

References

- 1. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]

- 2. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Oxcarbazepine, an antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 10-Methoxycarbamazepine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 10-Methoxycarbamazepine, a key intermediate in the synthesis of oxcarbazepine. Due to the limited availability of direct quantitative solubility data for 10-Methoxycarbamazepine in peer-reviewed literature, this document presents the available qualitative information. Furthermore, to provide a valuable resource for researchers, quantitative solubility data and detailed experimental protocols for the closely related and structurally similar compound, oxcarbazepine, are included as a significant reference point.

Introduction to 10-Methoxycarbamazepine

10-Methoxycarbamazepine (CAS: 28721-09-7) is a crucial intermediate in the manufacturing process of oxcarbazepine, an important anticonvulsant drug.[1] Its chemical formula is C₁₆H₁₄N₂O₂ with a molecular weight of 266.29 g/mol .[2][3] Understanding its solubility in various organic solvents is critical for process development, purification, and formulation activities in the pharmaceutical industry.

Solubility of 10-Methoxycarbamazepine

Direct quantitative solubility data for 10-Methoxycarbamazepine is not extensively reported in publicly available literature. However, qualitative solubility information has been documented.

Table 1: Qualitative Solubility of 10-Methoxycarbamazepine

| Solvent | Solubility Description | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4][5] |

| Methanol | Slightly Soluble | [4][5] |

This limited information highlights the need for further experimental determination of the solubility of 10-Methoxycarbamazepine in a wider range of organic solvents to support pharmaceutical development.

Solubility of Oxcarbazepine: A Reference Point

Given that 10-Methoxycarbamazepine is a direct precursor to oxcarbazepine, the solubility characteristics of oxcarbazepine can provide valuable insights for researchers working with its methoxy derivative.

Table 2: Quantitative Solubility of Oxcarbazepine in Various Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x 10⁻³) | Reference |

| Tetrahydrofuran | 308.15 | 3.08 | [6] |

| Acetone | 308.15 | 1.82 | [6] |

| Acetonitrile | 308.15 | 1.22 | [6] |

| Methanol | 308.15 | 1.11 | [6] |

| Ethanol | 308.15 | 0.617 | [6] |

| 1-Butanol | 308.15 | 0.617 | [6] |

| 1-Propanol | 308.15 | 0.616 | [6] |

| 2-Propanol | 308.15 | 0.413 | [6] |

| Dimethylformamide (DMF) | Not Specified | ~20 mg/ml | [7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 mg/ml | [7] |

Note: The mole fraction solubility of oxcarbazepine in all eight pure solvents listed from the primary study increased with a rise in temperature.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like 10-Methoxycarbamazepine, based on the solid-liquid equilibrium method used for oxcarbazepine.[6]

4.1. Materials and Apparatus

-

Solute: 10-Methoxycarbamazepine (analytical grade)

-

Solvents: A range of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran) of analytical grade.

-

Apparatus:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm)

-

4.2. Experimental Procedure

-

Sample Preparation: An excess amount of 10-Methoxycarbamazepine is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient time to ensure that solid-liquid equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is centrifuged at a high speed to separate the solid phase from the saturated solution.

-

Sample Extraction and Dilution: A known volume of the clear supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. The filtered solution is then diluted with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: The concentration of 10-Methoxycarbamazepine in the diluted sample is determined using a validated HPLC-UV method.

-

Solubility Calculation: The mole fraction solubility is calculated from the determined concentration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

This comprehensive guide provides researchers and drug development professionals with the currently available solubility information for 10-Methoxycarbamazepine and a strong reference point using data from its close analog, oxcarbazepine. The detailed experimental protocol and workflow diagram offer a practical framework for conducting further solubility studies to bridge the existing data gap for this important pharmaceutical intermediate.

References

- 1. US6670472B2 - Process for the preparation of 10-methoxycarbamazepine - Google Patents [patents.google.com]

- 2. 10-Methoxy Carbamazepine | LGC Standards [lgcstandards.com]

- 3. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10-Methoxycarbamazepine CAS#: 28721-09-7 [m.chemicalbook.com]

- 5. 10-Methoxycarbamazepine | 28721-09-7 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

10-Methoxycarbamazepine: A Key Process Impurity in Carbamazepine and Oxcarbazepine Manufacturing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10-methoxycarbamazepine, a critical process-related impurity and key intermediate in the synthesis of the anticonvulsant drugs carbamazepine and, more significantly, oxcarbazepine. The document details its chemical identity, origins during manufacturing, and analytical methodologies for its detection and quantification. Detailed experimental protocols for both the synthesis of 10-methoxycarbamazepine and its subsequent conversion to oxcarbazepine are presented, alongside a summary of characterization data. Furthermore, this guide outlines analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), for the determination of this impurity in the active pharmaceutical ingredients (APIs). Visual diagrams are provided to illustrate the synthetic pathways and experimental workflows, offering a clear and concise resource for professionals in pharmaceutical development and quality control.

Introduction

Carbamazepine and its keto-analog, oxcarbazepine, are widely prescribed antiepileptic drugs.[1][2] The stringent control of impurities in their respective active pharmaceutical ingredients (APIs) is paramount to ensure patient safety and therapeutic efficacy.[1] 10-Methoxycarbamazepine (CAS No: 28721-09-7) is a significant process-related impurity, primarily associated with the synthesis of oxcarbazepine, where it serves as a key intermediate.[3] It is also recognized as Oxcarbazepine EP Impurity B, highlighting its importance in pharmacopeial quality control.[4] This guide delves into the technical aspects of 10-methoxycarbamazepine, from its formation to its analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 10-methoxycarbamazepine is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide | [4] |

| Synonyms | 10-Methoxycarbamazepine, Oxcarbazepine EP Impurity B | [4][5] |

| CAS Number | 28721-09-7 | [6] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [6] |

| Molecular Weight | 266.29 g/mol | [6] |

| Appearance | Off-White Solid | [7] |

| Melting Point | 186 to 188°C | [8] |

| Storage | 2-8°C Refrigerator | [7] |

Origin and Synthesis

10-Methoxycarbamazepine is primarily formed as a key intermediate during the synthesis of oxcarbazepine from 10-methoxyiminostilbene.[3][9] It is not typically a degradation product but rather a process-related impurity that may be carried over into the final oxcarbazepine API if the subsequent hydrolysis step is incomplete. In the context of carbamazepine, its presence would indicate a specific and less common synthetic route or a cross-contamination issue.

The synthesis of 10-methoxycarbamazepine generally involves the reaction of 10-methoxyiminostilbene with a cyanate source in the presence of an acid.[3] The subsequent hydrolysis of 10-methoxycarbamazepine yields oxcarbazepine.[10]

Synthetic Workflow

The following diagram illustrates the typical synthesis pathway leading to oxcarbazepine, highlighting the formation of 10-methoxycarbamazepine as a key intermediate.

Experimental Protocols

Synthesis of 10-Methoxycarbamazepine[3]

This protocol describes a laboratory-scale synthesis of 10-methoxycarbamazepine from 10-methoxyiminostilbene.

Materials:

-

10-methoxyiminostilbene (40 g)

-

Dichloromethane (1000 mL)

-

Sodium cyanate (175 g)

-

DL-mandelic acid (240 g)

-

Distilled water

-

Sodium bicarbonate solution

Procedure:

-

A 500 mL four-neck flask is charged with 10-methoxyiminostilbene (40 g) and dichloromethane (1000 mL).

-

Sodium cyanate (175 g) and DL-mandelic acid (240 g) are added to the flask.

-

The mixture is stirred and heated to 40–45°C for 6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solution is cooled, and 1000 mL of distilled water is added.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The organic layers are combined, washed with sodium bicarbonate solution and distilled water, and then dried.

-

The solvent is evaporated to yield 10-methoxycarbamazepine. A yield of 80% has been reported for this process.[8]

Synthesis of Oxcarbazepine from 10-Methoxycarbamazepine[3]

This protocol details the hydrolysis of 10-methoxycarbamazepine to produce oxcarbazepine.

Materials:

-

10-methoxycarbamazepine (100 g)

-

Distilled water (1000 mL)

-

Oxalic acid dihydrate (71 g)

-

Isopropyl alcohol (IPA) (800 mL)

Procedure:

-

A 500 mL four-necked round-bottom flask is charged with 10-methoxycarbamazepine (100 g), distilled water (1000 mL), and oxalic acid dihydrate (71 g).

-

The mixture is refluxed for 18 hours at 95–105°C.

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled, filtered, and dried.

-

The residue is resuspended in water, filtered, and dried again.

-

Isopropyl alcohol (800 mL) is added, and the mixture is refluxed for 3 hours at 75–85°C.

-

After cooling for 1 hour, the mixture is filtered and washed with IPA to yield oxcarbazepine. A yield of 75% has been reported for this process.[8]

Analytical Characterization and Quantification

The identification and quantification of 10-methoxycarbamazepine as an impurity are crucial for the quality control of carbamazepine and oxcarbazepine. Various analytical techniques are employed for its characterization and routine analysis.

Characterization Techniques

The structural confirmation and characterization of synthesized 10-methoxycarbamazepine are typically performed using a combination of spectroscopic and chromatographic methods.

| Technique | Purpose | Observed Data/Results | Reference |

| Thin Layer Chromatography (TLC) | Purity assessment and reaction monitoring | Rf value of 0.38 (n-hexane:ethyl acetate 6:4) | [8] |

| Infrared (IR) Spectroscopy | Functional group identification | Confirms the presence of characteristic functional groups | [1][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Provides detailed information on the molecular structure | [1][8] |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Confirms the molecular weight of 266.29 g/mol | [1][8] |

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of 10-methoxycarbamazepine in bulk drug substances and pharmaceutical formulations.[11][12][13] A general HPLC method for the determination of oxcarbazepine and its related substances, including 10-methoxycarbamazepine, is outlined below.

Chromatographic Conditions (General):

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.005 M KH₂PO₄) and organic solvents like methanol and acetonitrile. A typical ratio could be 70:05:25 (v/v/v) of buffer:methanol:acetonitrile.[11]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV detection at a wavelength of approximately 215 nm or 256 nm.[11][13]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 23 ± 1°C).[11]

Method Validation: Any HPLC method used for impurity quantification must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[13][15]

Regulatory Perspective and Impurity Limits

Conclusion

10-Methoxycarbamazepine is a critical process-related impurity in the manufacturing of oxcarbazepine, where it also serves as a key synthetic intermediate. Its presence in the final API is an indicator of incomplete hydrolysis and must be carefully controlled to ensure the quality, safety, and efficacy of the drug product. This technical guide has provided a detailed overview of its origin, synthesis, and the analytical methodologies required for its characterization and quantification. The experimental protocols and workflow diagrams presented herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of carbamazepine and oxcarbazepine. A thorough understanding and control of 10-methoxycarbamazepine are essential for compliance with global regulatory standards.

References

- 1. jopcr.com [jopcr.com]

- 2. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6670472B2 - Process for the preparation of 10-methoxycarbamazepine - Google Patents [patents.google.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 10-Methoxy-carbamazepin analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. store.usp.org [store.usp.org]

- 8. jopcr.com [jopcr.com]

- 9. researchgate.net [researchgate.net]

- 10. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]

- 11. jyoungpharm.org [jyoungpharm.org]

- 12. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacophorejournal.com [pharmacophorejournal.com]

- 14. rroij.com [rroij.com]

- 15. Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 10-Methoxycarbamazepine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 10-methoxycarbamazepine, an important intermediate in the synthesis of oxcarbazepine. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, synthesis, and quality control of related pharmaceutical compounds.

General Information

| Property | Value |

| Chemical Name | 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide |

| Synonyms | 10-Methoxycarbamazepine, Oxcarbazepine EP Impurity B |

| CAS Number | 28721-09-7 |

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | 266.29 g/mol |

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 10-methoxycarbamazepine, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a commonly employed technique.

Table 1: LC-MS Data for 10-Methoxycarbamazepine [1]

| Parameter | Value |

| Instrument | LC-ESI-Q |

| Ionization Mode | Positive |

| Top 5 Peaks (m/z) | 180, 193, 222, 165, 179 |

Experimental Protocol: Mass Spectrometry

Liquid Chromatography:

-

Column: A suitable reversed-phase column, such as a C18, is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid to improve ionization) is a common mobile phase system.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

-

Injection Volume: A small volume, typically 1-10 µL, of a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is injected.

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode is effective for this molecule.

-

Mass Analyzer: A quadrupole (Q) or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Data is acquired over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data from peer-reviewed journals remains elusive in the public domain, typical chemical shifts can be predicted based on the structure of 10-methoxycarbamazepine and related compounds. The following tables present these expected values.

Table 2: Predicted ¹H NMR Spectral Data for 10-Methoxycarbamazepine

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.8 | Multiplet | 8H | Aromatic Protons |

| ~6.0-7.0 | Singlet (broad) | 2H | -NH₂ |

| ~5.8 | Singlet | 1H | Olefinic Proton |

| ~3.8 | Singlet | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for 10-Methoxycarbamazepine

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (Carboxamide) |

| ~155 | C-OCH₃ |

| ~115-140 | Aromatic and Olefinic Carbons |

| ~56 | -OCH₃ |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of 10-methoxycarbamazepine is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range covering approximately 0-10 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering approximately 0-200 ppm.

-

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for 10-Methoxycarbamazepine

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3460, ~3350 | Strong, Sharp | N-H stretch (primary amide) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1670 | Strong, Sharp | C=O stretch (amide I band) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~750 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid 10-methoxycarbamazepine sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition (FT-IR Spectrometer):

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 10-methoxycarbamazepine.

References

A Technical Guide to the Thermal Stability and Degradation Profile of 10-Methoxycarbamazepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation profile of 1-Methoxycarbamazepine, an important intermediate in the synthesis of oxcarbazepine.[1] While specific experimental data for the thermal behavior of 10-Methoxycarbamazepine is not extensively available in the public domain, this document outlines the standard experimental protocols and expected data presentation based on established principles of pharmaceutical analysis for similar compounds.

Introduction to Thermal Stability and Degradation Analysis

Thermal stability is a critical quality attribute for any active pharmaceutical ingredient (API) and its intermediates. It dictates the substance's shelf-life, storage conditions, and is crucial for ensuring the safety and efficacy of the final drug product. Degradation studies, particularly forced degradation, are integral to identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][3]

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to provoke degradation.[2] Typical stress conditions include heat (thermal stress), hydrolysis (acidic and basic), oxidation, and photolysis.[3] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods can detect and quantify potential impurities.[3][4]

Physicochemical Properties of 10-Methoxycarbamazepine

A summary of the known physicochemical properties of 10-Methoxycarbamazepine is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 28721-09-7 | [5][6][7] |

| Molecular Formula | C16H14N2O2 | [5][8] |

| Molecular Weight | 266.29 g/mol | [5][7][9] |

| Appearance | Off-White Solid | [6][10][11] |

| Melting Point | 186-188°C | [6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [6][10] |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [6][9][10][11] |

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of a substance.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 10-Methoxycarbamazepine is placed in an inert pan (e.g., aluminum or platinum).

-

Atmosphere: The experiment is typically run under an inert nitrogen atmosphere to prevent oxidative degradation, at a specified flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a defined temperature range (e.g., 25°C to 500°C).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

Illustrative TGA Workflow:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[12][13]

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of 10-Methoxycarbamazepine is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a specified temperature range that encompasses the expected melting point (e.g., 25°C to 250°C).

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) appear as peaks, and the peak temperature and enthalpy of fusion are determined.

Illustrative DSC Workflow:

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.

General Protocol for Thermal Stress Testing:

-

Sample Preparation: A known concentration of 10-Methoxycarbamazepine is prepared in a suitable solvent. A solid-state sample is also exposed to thermal stress.

-

Stress Condition: The sample is exposed to a high temperature (e.g., 80°C) for a specified duration.

-

Analysis: The stressed sample is analyzed by a stability-indicating HPLC method to determine the extent of degradation and to separate the parent compound from its degradation products.

-

Peak Purity: Peak purity analysis is performed to ensure that the chromatographic peak of the parent drug is not co-eluting with any degradants.

Illustrative Forced Degradation Workflow:

Caption: General Workflow for Forced Degradation Studies.

Illustrative Data Presentation

The following tables present hypothetical data for the thermal analysis and forced degradation of 10-Methoxycarbamazepine to illustrate how results are typically summarized.

Table 2: Illustrative TGA Data for 10-Methoxycarbamazepine

| Parameter | Result |

| Onset of Decomposition (Tonset) | ~250°C |

| Temperature at 5% Weight Loss (T5%) | ~265°C |

| Temperature at 10% Weight Loss (T10%) | ~280°C |

| Residual Mass at 500°C | < 5% |

Table 3: Illustrative DSC Data for 10-Methoxycarbamazepine

| Parameter | Result |

| Melting Onset | ~185°C |

| Melting Peak (Tpeak) | ~187°C |

| Enthalpy of Fusion (ΔHfus) | ~100 J/g |

Table 4: Illustrative Summary of Forced Degradation Studies for 10-Methoxycarbamazepine

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |

| Thermal (80°C, 48h) | 3.5 | 1 | 8.2 min |

| Acid (0.1N HCl, 24h) | 12.8 | 2 | 6.5 min |

| Base (0.1N NaOH, 4h) | 8.2 | 1 | 9.1 min |

| Oxidative (3% H2O2, 24h) | 5.6 | 2 | 7.3 min |

| Photolytic (ICH guidelines) | 2.1 | 1 | 5.9 min |

Potential Degradation Pathway

Based on the structure of 10-Methoxycarbamazepine and known degradation pathways of related compounds like carbamazepine and oxcarbazepine, a potential degradation pathway under hydrolytic conditions could involve the hydrolysis of the amide group. The methoxy group may also be susceptible to cleavage under harsh acidic or thermal conditions.

Illustrative Degradation Logic:

References

- 1. US6670472B2 - Process for the preparation of 10-methoxycarbamazepine - Google Patents [patents.google.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. 10-Methoxycarbamazepine CAS#: 28721-09-7 [m.chemicalbook.com]

- 7. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 10-Methoxycarbamazepine Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 10. 错误页 [amp.chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. rroij.com [rroij.com]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

InChI key and SMILES string for 10-Methoxycarbamazepine.

An In-depth Technical Guide to 10-Methoxycarbamazepine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 10-Methoxycarbamazepine, an important intermediate and impurity in the synthesis of the anticonvulsant drug Oxcarbazepine. This document details its chemical identifiers, physicochemical properties, and a detailed experimental protocol for its synthesis. Additionally, logical workflows are illustrated using diagrams for enhanced clarity.

Chemical Identifiers

10-Methoxycarbamazepine, also known as 10-methoxy-5H-dibenzo[b,f]azepine-5-carboxamide, is a key chemical entity in pharmaceutical synthesis.[1][2] Its unique structure is precisely defined by standardized chemical identifiers.

| Identifier | Value |

| InChI Key | PIZOFBKQWNPKDK-UHFFFAOYSA-N[2][3][4] |

| SMILES String | COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N[2][3] |

| CAS Number | 28721-09-7[1][3][4] |

Physicochemical and Analytical Data

The physical and chemical properties of 10-Methoxycarbamazepine are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][3] |

| Molecular Weight | 266.29 g/mol | [2][4][5][6] |

| Appearance | Pale Yellow Solid / Off-White Solid | [1][7] |

| Melting Point | 186-188°C | [7] |

| Boiling Point (Predicted) | 468.0 ± 55.0 °C | [7][8] |

| Density (Predicted) | 1.31 g/cm³ | [7][8] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [7][8] |

| Purity (Assay) | ≥97.5% (HPLC) | [4] |

| Storage Temperature | Room Temperature, Sealed in dry / 2-8°C | [8] |

Experimental Protocols

Synthesis of 10-Methoxycarbamazepine

The synthesis of 10-Methoxycarbamazepine is commonly achieved through the carboxamidation of 10-methoxyiminostilbene (10-methoxy-5H-dibenz[b,f]azepine).[9][10] A prevalent method involves the in situ generation of cyanic acid (HOCN) from an alkali metal cyanate and a mild acidic reagent.[9][11]

Materials:

-

10-methoxyiminostilbene

-

Sodium cyanate (NaOCN)

-

Mild aromatic acid (e.g., benzoic acid, p-chlorobenzoic acid)[9]

-

5% Sodium carbonate solution

-

2N Hydrochloric acid

Procedure:

-

A mixture of 10-methoxyiminostilbene, the aromatic acid (e.g., p-chlorobenzoic acid), and sodium cyanate is prepared in a suitable solvent such as toluene.[9]

-

The reaction mixture is heated to reflux and maintained for several hours (e.g., 12 hours), with reaction progress monitored by HPLC or TLC.[9]

-

Upon completion, the mixture is cooled to room temperature and filtered to remove solid by-products.[9]

-

The resulting clear toluene filtrate is washed sequentially with a 5% sodium carbonate solution and then with water to remove unreacted acid and other aqueous-soluble impurities.[9]

-

The organic layer containing the 10-Methoxycarbamazepine product is then separated. The product can be isolated by evaporation of the solvent or carried forward for subsequent hydrolysis to Oxcarbazepine.[9] For hydrolysis, the toluene layer is added to 2N hydrochloric acid and heated (e.g., 75-80°C).[9]

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the synthesized 10-Methoxycarbamazepine.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water or a buffer solution.

-

Sample Preparation: A standard solution of the synthesized 10-Methoxycarbamazepine is prepared in a suitable solvent.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. Purity is determined by comparing the peak area of 10-Methoxycarbamazepine to the total peak area of all components. A purity level of ≥97.5% is typically considered high quality.[4]

Visualized Workflows and Relationships

Diagrams can effectively illustrate complex processes and relationships, providing a clear visual summary for researchers.

Caption: Synthesis workflow for 10-Methoxycarbamazepine.

References

- 1. 10-Methoxy Carbamazepine | CymitQuimica [cymitquimica.com]

- 2. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 10-Methoxycarbamazepine analytical standard 28721-09-7 [sigmaaldrich.com]

- 5. 10-Methoxy Carbamazepine | LGC Standards [lgcstandards.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. 10-Methoxycarbamazepine | 28721-09-7 [chemicalbook.com]

- 8. 10-Methoxycarbamazepine CAS#: 28721-09-7 [m.chemicalbook.com]

- 9. US6670472B2 - Process for the preparation of 10-methoxycarbamazepine - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. US7459553B2 - Process for the preparation of carboxamide compounds - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the HPLC Determination of 10-Methoxycarbamazepine

Introduction

10-Methoxycarbamazepine, also known as Oxcarbazepine EP Impurity B, is a key related substance of the antiepileptic drug Oxcarbazepine.[1] Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for studying the stability of the active pharmaceutical ingredient (API) and its dosage forms. This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 10-Methoxycarbamazepine. The method is suitable for researchers, scientists, and drug development professionals involved in the analysis of carbamazepine-related compounds.

Materials and Methods

The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Detection is performed using a UV detector. This method is designed to be simple, rapid, and suitable for routine analysis.

Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 215 nm |

| Run Time | 10 minutes |

Experimental Protocols

1. Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 10-Methoxycarbamazepine reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1.0 - 50.0 µg/mL. These solutions are used to construct the calibration curve.

2. Preparation of Sample Solutions

-

For Drug Substance (API): Accurately weigh about 25 mg of the 10-Methoxycarbamazepine API, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).

-

For Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of 10-Methoxycarbamazepine to a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate. Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the 20 µg/mL working standard solution six times. The system is deemed suitable for use if the acceptance criteria in the table below are met.

4. Analysis Procedure

Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of 10-Methoxycarbamazepine in the samples using the calibration curve.

Data Presentation

System Suitability Results

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | 6500 |

| % RSD of Peak Area | ≤ 2.0% | 0.8% |

| % RSD of Retention Time | ≤ 1.0% | 0.3% |

Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 1.0 - 50.0 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |

| 10.0 | 99.5 | 1.1 |

| 20.0 | 100.2 | 0.9 |

| 40.0 | 99.8 | 1.0 |

Precision

| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |

| 20.0 | 0.9 | 1.5 |

Mandatory Visualizations

Caption: HPLC Experimental Workflow for 10-Methoxycarbamazepine Analysis.

Caption: Logical Flow of HPLC Method Validation.

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of 10-Methoxycarbamazepine in Human Plasma

Audience: This document is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, pharmacokinetic studies, and clinical research.

Introduction

10-Methoxycarbamazepine is a metabolite of the antiepileptic drug carbamazepine. Accurate and reliable quantification of 10-Methoxycarbamazepine in biological matrices such as plasma is crucial for pharmacokinetic and metabolic studies. This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 10-Methoxycarbamazepine in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid and selective LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

10-Methoxycarbamazepine reference standard (≥97.5% purity)[1]

-

Carbamazepine-d10 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Standard and Quality Control Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 10-Methoxycarbamazepine and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike into blank plasma to create the calibration curve.

-

Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of Carbamazepine-d10 in a 50:50 acetonitrile/water mixture.

-

Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

Plasma Sample Preparation

-

Aliquot 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL Carbamazepine-d10) and briefly vortex.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system can be used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in water[3] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] |

| Flow Rate | 0.4 mL/min[3] |

| Injection Volume | 5 µL[3] |

| Column Temperature | 40°C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 95 |

| 2.0 | 95 |

| 2.1 | 5 |

| 3.0 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Table 3: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 4: MRM Transitions and Optimized Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 10-Methoxycarbamazepine | 267.1 | 193.1 | 100 | 25 |

| 10-Methoxycarbamazepine (Qualifier) | 267.1 | 180.1 | 100 | 30 |

| Carbamazepine-d10 (IS) | 247.1 | 204.1 | 100 | 22 |

Data Presentation

Table 5: Summary of Quantitative Performance (Expected)

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%) | 85 - 115% |

| Recovery (%) | > 85% |

Visualizations

References

Application Notes and Protocols for 10-Methoxycarbamazepine as a Reference Standard in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 10-Methoxycarbamazepine as a reference standard in the quantitative analysis of carbamazepine and its related impurities. The methodologies are intended to be illustrative and may require optimization for specific laboratory conditions and instrumentation.

Application Note: Quantification of Carbamazepine in Pharmaceutical Formulations using HPLC-UV with 10-Methoxycarbamazepine as an Internal Standard

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Carbamazepine in tablet formulations, utilizing 10-Methoxycarbamazepine as an internal standard to ensure accuracy and precision.

Experimental Protocol

1.1. Materials and Reagents

-

Carbamazepine Reference Standard

-

10-Methoxycarbamazepine Reference Standard (Internal Standard)[1][2][3]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified)

-

Formic acid (analytical grade)

-

Carbamazepine tablets (200 mg)

1.2. Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

1.3. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Internal Standard | 10-Methoxycarbamazepine |

1.4. Preparation of Standard Solutions

-

Carbamazepine Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Carbamazepine Reference Standard in a 25 mL volumetric flask with methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of 10-Methoxycarbamazepine Reference Standard in a 25 mL volumetric flask with methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the Carbamazepine stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

1.5. Preparation of Sample Solution

-

Weigh and finely powder not fewer than 20 Carbamazepine tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Carbamazepine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

-

Dilute to volume with methanol and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter.

-